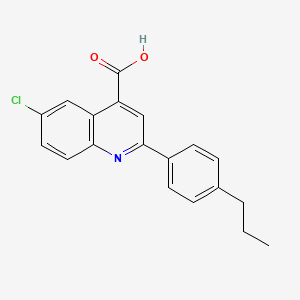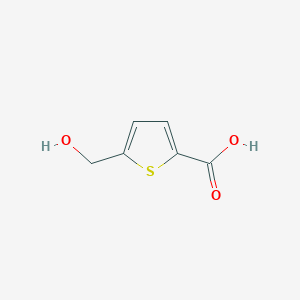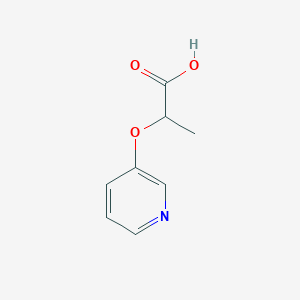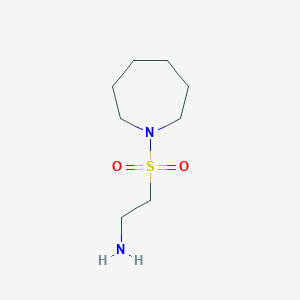
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Paper presents a general method for synthesizing a new class of quinoline derivatives, specifically (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids. This synthesis is achieved through a one-pot operation starting from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and various aromatic or heteroaromatic aldehydes. The process is noted for its simplicity, broad tolerance of substituents, and good yields. Although the exact compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is not directly analyzed in the provided papers. However, paper examines the hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids. These structures are characterized by short hydrogen bonds between the pyridine nitrogen atom and a carboxyl oxygen atom. While this does not give direct information about the molecular structure of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, it does highlight the potential for hydrogen bonding in quinoline derivatives, which could be relevant for the compound's interactions and properties.
Chemical Reactions Analysis
The papers provided do not discuss specific chemical reactions involving 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid. However, the synthesis methods and the study of metal complexes in paper suggest that quinoline carboxylic acids can form complexes with transition metals. These complexes are polymeric and have a six-coordinate environment around the metal ion. This indicates that the compound of interest may also have the ability to form complexes with metals, which could be useful in various applications such as coloring materials or stabilizing agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid are not directly reported in the papers. Nonetheless, paper explores the performance of transition metal complexes of a related compound, 2-phenyl-4-quinoline carboxylic acid, as coloring materials for poly(vinyl chloride) and polystyrene. The complexes are studied using thermogravimetry and differential thermal analysis, indicating that thermal properties and stability are important considerations for these materials. This suggests that the compound of interest may also possess interesting thermal properties and potential applications in materials science.
Applications De Recherche Scientifique
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are acknowledged for their effectiveness as anticorrosive agents. These compounds exhibit substantial efficacy against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic is attributed to their high electron density, which facilitates the adsorption of quinoline derivatives containing polar substituents on metallic surfaces. The review by Verma, Quraishi, and Ebenso (2020) elaborates on the diverse quinoline-based compounds employed as anticorrosive materials, discussing their mechanisms and effectiveness in various environments (Verma, Quraishi, & Ebenso, 2020).
Quinoline Derivatives in Optoelectronics
Quinoline derivatives, particularly quinazolines, have been explored for their applications in optoelectronic materials. Lipunova et al. (2018) provide an extensive review of the synthesis and application of quinazoline derivatives in electronic devices, highlighting their role in luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems is emphasized for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This review underscores the electroluminescent properties of quinazoline derivatives as critical for the development of advanced optoelectronic materials (Lipunova et al., 2018).
Quinoline Derivatives for Green Chemistry Applications
The synthesis and applications of quinoline derivatives have also been aligned with the principles of green chemistry. Nainwal et al. (2019) review the green chemistry approaches to quinoline scaffold design, emphasizing methodologies that minimize the use of hazardous chemicals and conditions. This perspective is crucial for reducing the environmental and health impacts associated with the chemical synthesis of quinoline derivatives. The review highlights the importance of developing non-toxic, environment-friendly methods for designing quinoline scaffolds, aligning with the increasing demand for sustainable chemical processes (Nainwal et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCHHVAJKYZQHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649171 |
Source


|
| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
932886-69-6 |
Source


|
| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)





